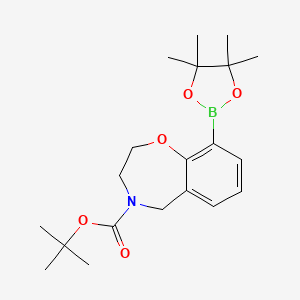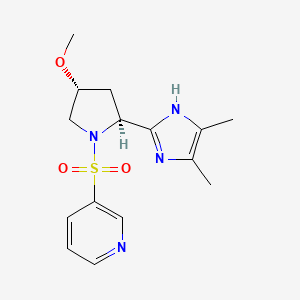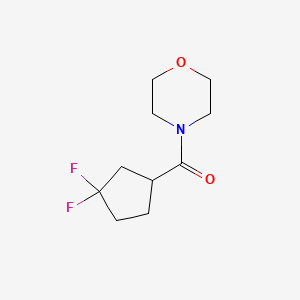
N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Introduction of the Oxo Group: The oxo group can be introduced through an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide.
Formation of the Piperazine Ring: The piperazine ring can be formed through a nucleophilic substitution reaction involving a suitable diamine and an alkyl halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a carboxylic acid derivative and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the piperidine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield a ketone or an aldehyde, while reduction of the oxo group may yield a hydroxyl group.
Scientific Research Applications
N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(2-oxo-1-piperidinyl)piperazine-1-carboxamide: This compound is structurally similar but lacks the propan-2-yl group.
N-ethyl-4-(2-oxo-1-piperidinyl)piperazine-1-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
Uniqueness
N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide is unique due to the presence of both the piperidine and piperazine rings, as well as the specific arrangement of functional groups
Properties
IUPAC Name |
N-ethyl-4-(2-oxo-1-propan-2-ylpiperidin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-4-16-15(21)18-10-8-17(9-11-18)13-6-5-7-19(12(2)3)14(13)20/h12-13H,4-11H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHBEFZGYPYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2CCCN(C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2R)-2-(spiro[3.4]octan-3-ylamino)propanoate](/img/structure/B7017126.png)
![3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile](/img/structure/B7017134.png)

![2-[4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7017142.png)

![7-Quinolin-8-ylsulfonyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7017153.png)
![2-(Azepan-1-yl)-1-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]ethanone](/img/structure/B7017160.png)
![rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B7017177.png)
![(1s,3s)-3-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B7017178.png)

![5,7-dimethyl-6-[3-oxo-3-[4-(trifluoromethyl)-3,6-dihydro-2H-pyridin-1-yl]propyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B7017193.png)
![3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7017223.png)

![4-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide](/img/structure/B7017230.png)
